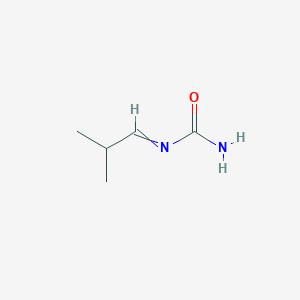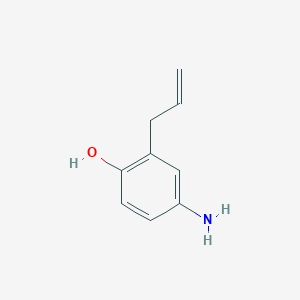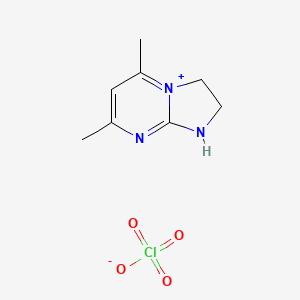![molecular formula C5H6N2O3 B14675328 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 30866-85-4](/img/structure/B14675328.png)
6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxa-3,8-diazabicyclo[321]octane-2,4-dione is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione can be achieved through several methods. One common approach involves the cyclization of piperazine-2,6-diones with functional groups in all three bridges. This process typically involves a three-step, one-pot procedure to obtain piperazine-2,6-diones with various substituents at the nitrogen atoms in high yields . Another method includes the transformation of piperazine-2,6-dione with 1,4-dibromobut-2-ene and 3-halo-2-halomethylprop-1-enes, resulting in the formation of the desired bicyclic compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives can yield 3,8-diazabicyclo[3.2.1]octane in significant yields . Additionally, acid-catalyzed hydrolysis can lead to molecular rearrangements, forming novel ring systems .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the cycloaddition reactions can produce various bicyclic and tricyclic compounds, while oxidation and reduction reactions can yield different functionalized derivatives.
Applications De Recherche Scientifique
6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione has a wide range of applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals . In biology, this compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules. Additionally, in the industry, it is utilized in the production of advanced materials and polymers .
Mécanisme D'action
The mechanism of action of 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione include other bicyclic and tricyclic structures with oxygen and nitrogen atoms in their rings. Examples include 8-oxa-3-azabicyclo[3.2.1]octane, 3-oxabicyclo[3.2.1]octane-2,4-dione, and 6,8-dioxabicyclo[3.2.1]octane .
Uniqueness: What sets 6-Oxa-3,8-diazabicyclo[321]octane-2,4-dione apart from similar compounds is its specific arrangement of atoms and the resulting chemical properties
Propriétés
Numéro CAS |
30866-85-4 |
|---|---|
Formule moléculaire |
C5H6N2O3 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
6-oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c8-3-2-1-10-5(6-2)4(9)7-3/h2,5-6H,1H2,(H,7,8,9) |
Clé InChI |
YEESOSRLZGMWEM-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(=O)NC(=O)C(N2)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
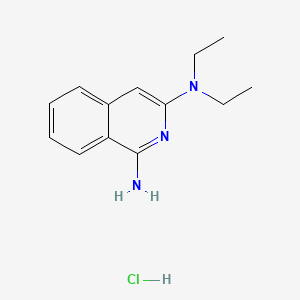

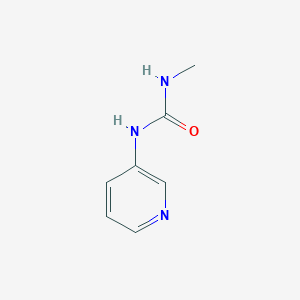
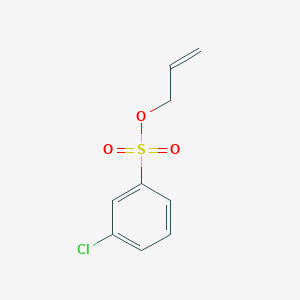
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)
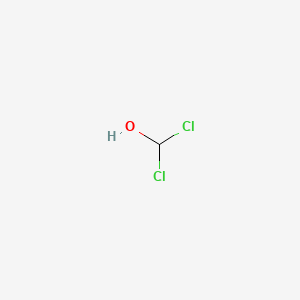
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
